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Compound of Interest

1-(5-Methylpyridin-2-yl)piperidin-4-
Compound Name:
amine

Cat. No.: B3427454

1-(5-Methylpyridin-2-yl)piperidin-4-amine belongs to a class of N-arylpiperidine derivatives, a
scaffold commonly found in a wide array of biologically active compounds and approved
pharmaceuticals. The unique structural combination of a substituted pyridine ring and a 4-
aminopiperidine moiety suggests potential applications in targeting central nervous system
(CNS) receptors or other biological targets where this specific arrangement can lead to
favorable binding interactions. Accurate and unambiguous structural confirmation is the
bedrock of any drug discovery program, making a thorough understanding of its spectroscopic
signature paramount.

This guide will provide a detailed, predictive analysis of its *H NMR, 3C NMR, and mass
spectra, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear visualization of the molecule is the first step in predicting its spectroscopic behavior.

Caption: Molecular structure of 1-(5-Methylpyridin-2-yl)piperidin-4-amine.

'H NMR Spectroscopy Analysis

Proton NMR (*H NMR) is arguably the most powerful tool for elucidating the structure of
organic molecules in solution. The predicted spectrum of 1-(5-Methylpyridin-2-yl)piperidin-4-
amine will exhibit distinct signals for the pyridine and piperidine moieties.
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Recommended Experimental Protocol

A well-defined protocol is crucial for obtaining high-quality, reproducible data.

Instrumentation:

Spectrometer: 400 MHz NMR spectrometer or higher.

o Solvent: Deuterated chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-ds). CDCls
is a good starting point for many organic molecules, while DMSO-ds is excellent for ensuring
the exchangeable amine protons are clearly visible.[1]

o Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of
deuterated solvent.

 Internal Standard: Tetramethylsilane (TMS) at O ppm.[2]

Temperature: 298 K (25 °C).

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Predicted *H NMR Data

The chemical shifts are predicted based on the electronic environment of each proton. The
electron-withdrawing nature of the pyridine ring and the nitrogen atoms will significantly
influence the downfield shifts of adjacent protons.
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Predicted Coupling

Proton _ . o _
_ Chemical Shift Multiplicity Constants (J, Integration

Assignment

(ppm) Hz)
Pyridine H-6 ~8.0 d ~2.0 1H
Pyridine H-4 ~7.3 dd ~8.0, 2.0 1H
Pyridine H-3 ~6.5 d ~8.0 1H
Piperidine H-2ax,

~4.0 d ~12.0 2H
H-6ax
Piperidine H-2eq,

~3.0 t ~12.0 2H
H-6eq
Piperidine H-4 ~2.8 m - 1H
Pyridine -CHs ~2.2 s - 3H
Piperidine H-3ax,

~1.9 qd ~12.0, 4.0 2H
H-5ax
Piperidine H-3eq,

~1.4 dt ~12.0,4.0 2H
H-5eq
-NH:z ~1.6 (broad) S - 2H

Interpretation and Rationale

o Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region

(6.5-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the nitrogen, will be the

most deshielded. The methyl group at the 5-position will have a slight shielding effect on the

adjacent protons.

» Piperidine Protons: The protons on the carbons adjacent to the piperidine nitrogen (H-2 and

H-6) are significantly deshielded due to the inductive effect of the nitrogen and the electronic

pull of the attached pyridine ring. The axial and equatorial protons will be distinct, with the

axial protons typically appearing at a slightly different shift than the equatorial ones. The

protons at the 3 and 5 positions will be further upfield, and the proton at the 4-position, being

attached to the carbon bearing the amine group, will be a complex multiplet.
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e Amine Protons: The protons of the primary amine (-NH2) will likely appear as a broad singlet.
Its chemical shift can be highly variable and is dependent on solvent, concentration, and
temperature.

3C NMR Spectroscopy Analysis

Carbon-13 NMR provides crucial information about the carbon skeleton of the molecule.

Recommended Experimental Protocol

Instrumentation:

e Spectrometer: 100 MHz (for a 400 MHz *H instrument) or higher.
» Solvent and Concentration: Same as for *H NMR.

Acquisition Parameters:

o Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

e Spectral Width: 0-160 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay (d1): 2 seconds.

Predicted *C NMR Data
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Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2 ~158

Pyridine C-5 ~148

Pyridine C-6 ~138

Pyridine C-3 ~125

Pyridine C-4 ~108

Piperidine C-2, C-6 ~50

Piperidine C-4 ~49

Piperidine C-3, C-5 ~34

Pyridine -CHs ~17

Interpretation and Rationale

e Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region. The
carbon attached to the piperidine nitrogen (C-2) will be the most deshielded.

¢ Piperidine Carbons: The piperidine carbons will be in the aliphatic region. The carbons
adjacent to the nitrogen (C-2 and C-6) and the carbon bearing the amine group (C-4) will be
the most downfield in this group.

o Methyl Carbon: The methyl carbon attached to the pyridine ring will be the most upfield
signal in the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity.

Recommended Experimental Protocol

Instrumentation:
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e Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
equipped with an electrospray ionization (ESI) source is recommended.[3]

 lonization Mode: Positive ion mode (ESI+) should be used due to the basic nature of the
nitrogen atoms, which are readily protonated.[3]

Method:

e Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to determine the mass of the
protonated molecule, [M+H]*.

e Tandem MS (MS/MS): Select the [M+H]™* ion as the precursor and perform a product ion
scan to observe the fragmentation pattern.[3]

Predicted Mass Spectrum Data

e Molecular Formula: C11H1sN3
e Molecular Weight: 192.28 g/mol

e [M+H]* (Precursor lon): m/z 193.16

Predicted Fragmentation Pattern

The fragmentation of N-arylpiperidines is often initiated at the protonated nitrogen atom.[3] The
following diagram illustrates the most likely fragmentation pathways.

Loss of NHs
y m/z 176
[M+H]*
m/z 193 w —— —
Cleavage of piperidine ring | -C2Ha4 _ | Methylpyridine fragment
m/z 121 m/z 93

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-(5-Methylpyridin-2-yl)piperidin-
4-amine.
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Interpretation of Key Fragments:

e m/z 176: This fragment would result from the loss of ammonia (NHs) from the protonated
molecular ion.

e m/z 121: A common fragmentation pathway for N-substituted piperidines involves cleavage
of the piperidine ring.[3] This fragment likely corresponds to the protonated 5-methyl-2-
vinylpyridine ion.

» m/z 93: This fragment corresponds to the protonated 5-methylpyridine moiety.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic
characterization of 1-(5-Methylpyridin-2-yl)piperidin-4-amine. By combining established
principles of NMR and MS with data from structurally related compounds, researchers can
confidently approach the analysis of this and similar molecules. The detailed protocols and
interpretations serve as a valuable resource for ensuring data quality and accuracy in any
research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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